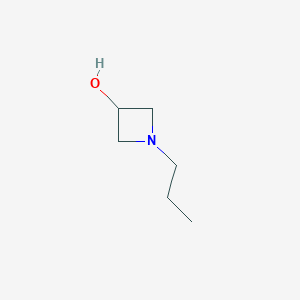

1-Propylazetidin-3-ol

Description

Historical Context and Significance of Azetidines in Medicinal Chemistry

Historically, the synthesis of azetidines was considered challenging, which limited their exploration. googleapis.com However, recent advancements in synthetic methodologies have made these scaffolds more accessible, leading to a surge in their investigation. googleapis.comresearchgate.net The significance of azetidines in medicinal chemistry is underscored by their presence in a wide array of pharmacologically active compounds, demonstrating activities such as anticancer, antibacterial, and antiviral effects. googleapis.com

The azetidine (B1206935) ring is now widely regarded as a "privileged structure" in drug discovery. This designation is attributed to its ability to interact with a variety of biological targets with high affinity and selectivity. nih.govgoogleapis.com The inherent stability and defined three-dimensional geometry of the azetidine ring make it an attractive scaffold for the design of new therapeutic agents. googleapis.com The development of multicomponent reactions has further facilitated the creation of diverse azetidine-based compound libraries, accelerating the drug discovery process.

Small monocyclic scaffolds, such as azetidine, play a crucial role in modern drug design. acs.org Compared to larger and more flexible structures, these small rings offer a way to increase molecular rigidity and three-dimensionality without significantly increasing molecular weight or lipophilicity. sorbonne-universite.fracs.org This is particularly advantageous in the design of lead-like molecules and for improving the physicochemical properties of drug candidates. nih.govgoogle.com The use of such scaffolds can lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles. sorbonne-universite.fr

Prevalence of Azetidine Derivatives in Bioactive Compounds

The prevalence of the azetidine motif in biologically active compounds is on the rise. acs.org This is evident from the increasing number of approved drugs and clinical candidates that incorporate this heterocyclic system. acs.org

The versatility of the azetidine scaffold continues to inspire new design strategies in medicinal chemistry. acs.org Researchers are exploring the use of azetidines as bioisosteres for other functional groups and as platforms for the development of novel chemical probes and therapeutic agents. googleapis.comacs.org The ability to functionalize the azetidine ring at various positions allows for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile. evitachem.comacs.org The development of novel synthetic methods, including strain-release reactions, has expanded the toolbox for creating complex and diverse azetidine-containing molecules. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1-propylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELHSANKOLQHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Propylazetidin 3 Ol

Synthetic Pathways to 1-Propylazetidin-3-ol

The synthesis of this compound can be achieved through several methodologies, each with its own set of advantages and reaction conditions. These pathways are crucial for accessing this versatile building block for further chemical exploration.

Lithium Aluminum Hydride Reduction of 1-Propionylazetidin-3-one

A key method for the synthesis of this compound involves the reduction of an amide precursor. Specifically, the process starts with the preparation of 1-propionylazetidin-3-one. googleapis.com This intermediate is then subjected to reduction using a powerful reducing agent, lithium aluminum hydride (LiAlH4). googleapis.commasterorganicchemistry.comyoutube.com LiAlH4 is known for its ability to reduce amides to amines. masterorganicchemistry.comyoutube.com In this reaction, the carbonyl group of the propionyl moiety is completely reduced to a methylene (B1212753) group, yielding the desired this compound. googleapis.com The reaction is typically carried out in an ether solvent, and careful workup procedures are necessary to handle the reactive aluminum byproducts. rochester.edu

Table 1: Key Reagents and Transformations

| Starting Material | Key Reagent | Product | Transformation |

|---|

Anionic Ring-Opening Polymerization of Azetidine (B1206935) Derivatives

While not a direct synthesis of the monomeric this compound, the anionic ring-opening polymerization (AROP) of azetidine derivatives is a significant related process. evitachem.comrsc.org This method is used to create polymers with repeating azetidine units. rsc.org The polymerization can be initiated by anionic species, and the process can sometimes be controlled to produce polymers of specific molecular weights. nih.gov For instance, the AROP of N-(methanesulfonyl)azetidine has been reported to form a branched polymer. rsc.org The study of such polymerizations provides insights into the reactivity of the azetidine ring, which is relevant to the stability and handling of this compound. rsc.orgresearchgate.net

Improved and Scalable Processes for Preparation

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound in areas like medicinal chemistry. Researchers have focused on creating processes that are high-yielding, chromatography-free, and suitable for large-scale production. researchgate.net For example, improved one-pot syntheses of related azetidin-3-ol (B1332694) derivatives have been developed, minimizing impurities and simplifying the manufacturing process. researchgate.net These advancements often involve the careful selection of starting materials and reaction conditions to ensure high purity of the final product. researchgate.net A process for the production of a related compound, 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol, involves the reduction of the corresponding propionylazetidin-3-ol derivative using an alkali metal borohydride (B1222165) in the presence of an activator. google.com

Alternative and Emerging Synthetic Routes

Beyond the more established methods, research into alternative synthetic pathways for azetidines continues to evolve. youtube.combeilstein-journals.orgyoutube.com These emerging routes often focus on novel catalytic systems or unique reaction cascades. For instance, a single-step amination strategy has been adapted for the synthesis of related azetidine structures. vulcanchem.com This involves reacting a pre-functionalized azetidine precursor with the desired amine, in this case, propylamine, under specific reaction conditions. vulcanchem.com Such methods offer potential advantages in terms of step economy and substrate scope. rsc.org

Derivatization Strategies of this compound

The hydroxyl group of this compound serves as a versatile handle for further chemical modification. Derivatization at this position allows for the introduction of a wide range of functional groups, leading to new molecules with tailored properties.

Etherification Reactions (e.g., O-arylation)

Etherification is a common and powerful strategy for modifying the structure of this compound. researchgate.netnrel.govorganic-chemistry.org This involves the formation of an ether linkage at the 3-position of the azetidine ring.

O-arylation: A particularly important type of etherification is O-arylation, where an aryl group is attached to the oxygen atom of the hydroxyl group. This transformation is often achieved through cross-coupling reactions. nih.govmdpi.comorganic-chemistry.orgresearchgate.net For example, this compound can be reacted with an aryl halide in the presence of a suitable catalyst, often based on palladium or copper, and a base. google.comgoogleapis.comgoogle.com The choice of ligand for the metal catalyst can be crucial for achieving high yields and good selectivity. organic-chemistry.org These O-arylated derivatives are of significant interest in medicinal chemistry, as the introduction of an aryl ether moiety can profoundly influence the biological activity of the molecule. acs.org

Table 2: Example of O-arylation Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| This compound | 4-Bromo-3,5-difluorophenol | Not specified in abstract | O-arylated this compound derivative |

Functionalization at the Azetidine Nitrogen

The nitrogen atom within the azetidine ring of this compound is a key site for functionalization. Standard N-alkylation reactions can be employed to introduce a variety of substituents. For instance, the nitrogen can be substituted by reacting the compound with a suitable halide, such as R1-Hal where Hal can be chlorine, bromine, or iodine. google.com This reaction is often carried out in the presence of a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF), sometimes under elevated temperatures with microwave irradiation. google.com

Reductive amination is another effective method for modifying the azetidine nitrogen. This involves reacting an azetidin-3-ol with an aldehyde or ketone in the presence of a reducing agent. For example, 8-[4-(azetidin-3-yloxy)phenyl]-7-bromo-5,6-dihydronaphthalen-2-ol can be reacted with propionaldehyde (B47417) and sodium cyanoborohydride in methanol (B129727) to yield 7-Bromo-8-[4-(1-propylazetidin-3-yl)oxyphenyl]-5,6-dihydronaphthalen-2-ol. acs.org

These functionalization strategies are crucial for synthesizing a diverse range of N-substituted azetidine derivatives, which are of significant interest in medicinal chemistry. google.comacs.org

Transformations at the Hydroxyl Group

The hydroxyl group of this compound offers another avenue for chemical modification. googleapis.com As a secondary alcohol, it can undergo typical alcohol reactions such as oxidation, dehydration, and conversion to a better leaving group. evitachem.comrutgers.edu

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acyl chloride, or acid anhydride. chemguide.co.uk The Fischer esterification method, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, is a common approach. chemguide.co.ukthermofisher.com The reaction is reversible, and to favor the formation of the ester, an excess of one of the reactants is often used. thermofisher.com

Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen to form an alkyl halide. rutgers.edu For secondary alcohols, reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are effective for this transformation via an SN2 mechanism. libretexts.org Alternatively, reaction with hydrogen halides (HCl, HBr, HI) can also yield the corresponding alkyl halides. rutgers.edulibretexts.org

Conversion to Tosylates: To create a better leaving group for subsequent nucleophilic substitution reactions, the alcohol can be converted to a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine. libretexts.org This transformation proceeds without altering the stereochemistry at the carbon bearing the hydroxyl group. libretexts.org

These transformations of the hydroxyl group are instrumental in creating a wide array of derivatives from this compound for various synthetic applications.

Conjugation with Other Scaffolds for Enhanced Biological Activity

The this compound moiety is frequently incorporated into larger molecules to enhance their biological activity. evitachem.comgoogle.com Its three-dimensional structure is considered a valuable feature in drug discovery, moving beyond the more common two-dimensional fragments. researchgate.net

For example, N-substituted azetidine derivatives have been synthesized and investigated for their potential as selective estrogen receptor degraders (SERDs), which have applications in treating breast cancer. google.comacs.org In one study, the replacement of a pyrrolidine (B122466) ring with an azetidine ring in a series of compounds led to improved degradation activity of the estrogen receptor. acs.org Specifically, the O-azetidine side chain demonstrated significant degradation activity. acs.org

The synthesis of these conjugated molecules often involves the initial functionalization of either the azetidine nitrogen or the hydroxyl group, as previously described, followed by coupling with another molecular scaffold. For instance, this compound hydrochloride can be reacted with a suitable partner in the presence of a base like sodium hydride in dimethylformamide to form a new carbon-oxygen or carbon-nitrogen bond, linking the azetidine to another part of the molecule. google.com

The following table showcases examples of biologically active compounds derived from this compound:

| Compound Name | Biological Target/Activity |

| 7-Bromo-8-[4-(1-propylazetidin-3-yl)oxyphenyl]-5,6-dihydronaphthalen-2-ol | Intermediate for selective estrogen receptor degraders (SERDs) acs.org |

| 2-(4-hydroxyphenyl)-3-(4-(1-propylazetidin-3-yloxy)phenyl)benzo[b]thiophen-6-ol | Selective estrogen receptor degrader (SERD) googleapis.com |

| Palazestrant | Antiestrogen, antineoplastic who.int |

Advanced Synthetic Techniques Utilizing this compound

The versatility of this compound extends to its use in more complex and efficient synthetic strategies, such as multicomponent reactions and fragment-based drug design. These advanced techniques leverage the unique properties of the azetidine scaffold to construct diverse and intricate molecular architectures.

Application in Multicomponent Processes

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. wikipedia.orgmdpi.com this compound, with its amine and alcohol functionalities, is a suitable component for certain MCRs.

Ugi Reaction: The Ugi reaction is a four-component reaction that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The reaction is known for its high atom economy and rapid completion. wikipedia.org While direct participation of this compound in a classical Ugi reaction is not explicitly detailed in the provided context, its amine functionality makes it a potential substrate for Ugi-type transformations. wikipedia.orgmdpi.com

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is one of the oldest isocyanide-based MCRs and is valued for its ability to quickly generate molecular complexity. wikipedia.orgorganicreactions.org The hydroxyl group of this compound could potentially be acylated in a Passerini-like fashion, or the entire molecule could be incorporated as a fragment in a more complex Passerini-derived product.

The use of such MCRs allows for the rapid generation of chemical libraries for drug discovery, and the inclusion of the this compound motif can introduce desirable three-dimensional character into these libraries. researchgate.netwikipedia.org

Integration into Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery. researchgate.net It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. researchgate.net Promising fragments are then optimized and grown or linked together to create more potent lead compounds. researchgate.netcolab.ws

The this compound scaffold is an attractive fragment for FBDD due to its low molecular complexity and three-dimensional shape. researchgate.net The incorporation of 3D fragments is an area of growing interest as it can lead to improved hit rates in screening campaigns by allowing for better exploration of the chemical space. researchgate.net

The synthesis of fragment libraries containing the this compound core can be achieved through the various synthetic methodologies discussed. Functionalization at the nitrogen and hydroxyl positions allows for the creation of a diverse set of related fragments, each with slightly different properties, which can then be screened for biological activity. google.comrutgers.edu The development of novel scaffolds, including spirocyclic systems derived from azetidines, further expands the repertoire of 3D fragments available for FBDD. researchgate.netwhiterose.ac.uk

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic strategies offer a powerful and selective methodology for the transformation of chiral molecules, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. In the context of this compound, while specific literature is limited, extensive research on analogous N-substituted azetidin-3-ols and other cyclic alcohols provides a strong basis for predicting effective chemoenzymatic transformations. The primary approach for achieving selective transformations of such compounds is through enzymatic kinetic resolution (EKR).

EKR relies on the ability of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases are widely employed for these transformations due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents. uobabylon.edu.iqnih.gov

Enzymatic Kinetic Resolution via Transesterification

The most common chemoenzymatic method for resolving racemic alcohols is transesterification, where an acyl donor is used to transfer an acyl group to the alcohol in the presence of a lipase (B570770). rsc.org Candida antarctica lipase B (CAL-B) is a particularly effective and widely used biocatalyst for the kinetic resolution of various chiral alcohols, including those with heterocyclic structures. uniovi.esmdpi.com

For the kinetic resolution of a racemic mixture of this compound, a typical procedure would involve the use of an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in a suitable organic solvent. These acyl donors are often preferred as they lead to the formation of volatile byproducts (acetaldehyde or acetone, respectively), which shifts the reaction equilibrium towards the product side, resulting in higher conversions. academie-sciences.fr

The enantioselectivity of the enzymatic reaction is a critical parameter and is expressed by the enantiomeric ratio (E). A high E-value (typically >100) indicates excellent selectivity, allowing for the isolation of both the acylated product and the remaining alcohol with high enantiomeric excess (ee). mdpi.com The choice of solvent, temperature, and the specific lipase can significantly influence both the reaction rate and the enantioselectivity. nih.gov

Based on studies of structurally similar N-substituted heterocyclic alcohols, the following table illustrates potential outcomes for the kinetic resolution of (±)-1-Propylazetidin-3-ol. The data is extrapolated from resolutions of analogous compounds and serves as a predictive model.

Table 1: Predicted Parameters for Lipase-Catalyzed Kinetic Resolution of (±)-1-Propylazetidin-3-ol

| Enzyme | Acyl Donor | Solvent | Product (Enantiomeric Excess, ee%) | Unreacted Alcohol (Enantiomeric Excess, ee%) | Conversion (%) | Predicted E-value |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | >99 (R-acetate) | >99 (S-alcohol) | ~50 | >200 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Diisopropyl ether | >95 (R-acetate) | >95 (S-alcohol) | ~50 | >100 |

| Candida rugosa Lipase (CRL) | Vinyl Laurate | Hexane | ~90 (R-acetate) | ~90 (S-alcohol) | ~50 | ~50-100 |

The successful application of these chemoenzymatic methods would yield enantiomerically enriched (R)-1-propylazetidin-3-yl acetate and (S)-1-Propylazetidin-3-ol. The ester can then be chemically hydrolyzed under mild conditions to afford the corresponding (R)-1-Propylazetidin-3-ol, providing access to both enantiomers of the target molecule. This combination of enzymatic resolution and subsequent chemical transformation underscores the utility of chemoenzymatic approaches in modern organic synthesis. The synthesis of related compounds such as cis-3-acetoxy-1-isopropyl-4-propylazetidin-2-one highlights the feasibility of such acylation reactions on the azetidine ring system. nih.govacs.org

Application of 1 Propylazetidin 3 Ol in Medicinal Chemistry and Drug Discovery

Development of N-Substituted Azetidine (B1206935) Derivatives

The nitrogen atom of the azetidine ring provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of N-substituted derivatives. organic-chemistry.org The nature of the substituent on the nitrogen atom can significantly influence the compound's physicochemical properties and its biological activity.

Synthesis and Evaluation of Related Compounds

The synthesis of N-substituted azetidine derivatives often involves the alkylation or acylation of an azetidine ring. mdpi.com In broader studies exploring the potential of this class of compounds, various derivatives are synthesized and evaluated for their biological activity. For instance, research into conformationally constrained GABA or beta-alanine analogs has led to the synthesis of numerous azetidine derivatives. nih.govebi.ac.uk These studies evaluate compounds substituted at different positions on the azetidine ring with moieties like acetic acid or carboxylic acid groups. nih.govebi.ac.uk Both N-unsubstituted and their N-alkylated lipophilic derivatives have been biologically evaluated for their affinity to specific transporters, such as the GAT-1 and GAT-3 transporters. nih.govebi.ac.uk

Impact of Substituent Variation on Biological Activity

The variation of the substituent on the azetidine nitrogen has a profound impact on the resulting compound's biological activity. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these derivatives. For example, in the development of GABA uptake inhibitors, the introduction of lipophilic N-alkylated moieties was explored. nih.govebi.ac.uk It was found that azetidin-2-ylacetic acid derivatives featuring a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety as the lipophilic residue exhibited the highest potency at the GAT-1 transporter. nih.gov This demonstrates that modifying the N-substituent is a key strategy for fine-tuning the pharmacological profile of azetidine-containing compounds.

| Compound Class | N-Substituent Moiety | Target | Potency (IC50) |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivative | 4,4-diphenylbutenyl | GAT-1 | 2.83 +/- 0.67 µM nih.gov |

| Azetidin-2-ylacetic acid derivative | 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 +/- 0.77 µM nih.gov |

| Azetidine-3-carboxylic acid derivative | 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 15.3 +/- 4.5 µM nih.gov |

Targeting Specific Biological Pathways

The unique structural features of 1-Propylazetidin-3-ol make it a valuable building block for creating molecules that can interact with high specificity and affinity to biological targets implicated in disease, such as the estrogen receptor.

Estrogen Receptor Modulators (ERMs) and Degraders (SERDs)

Selective Estrogen Receptor Modulators (SERMs) are compounds that bind to estrogen receptors (ER) and can act as either agonists or antagonists depending on the target tissue. nih.govnih.govaem-sbem.com Selective Estrogen Receptor Degraders (SERDs) are a class of ER antagonists that not only block the receptor's activity but also induce its degradation. nih.gov this compound has been utilized in the synthesis of novel and potent SERDs. nih.gov

Synthesis of Tetrahydro-1H-pyrido[3,4-b]indole Compounds

This compound is a key reagent in the synthesis of Palazestrant (OP-1250), a potent and orally bioavailable complete estrogen receptor antagonist (CERAN) and SERD. nih.gov The molecular structure of Palazestrant is built upon a tetrahydro-β-carboline scaffold, which is a tetrahydro-1H-pyrido[3,4-b]indole system. nih.govnih.gov The synthesis involves reacting 4-fluorobenzaldehyde with this compound in the presence of cesium carbonate. nih.gov This fragment is then incorporated into the final complex molecule. The azetidine-containing side chain is crucial for the compound's interaction with Asp351, a key amino acid in the estrogen receptor, which is essential for antagonist activity. nih.gov

| Analog Tail | Linker Type | Azetidine Position | Biological Goal |

|---|---|---|---|

| D | n-propyl | Distal to E-ring | Assess 3-atom linker for CERAN activity nih.gov |

| E | ethyleneoxy | Distal to E-ring | Assess 3-atom linker for CERAN activity nih.gov |

| F | - | Proximal to E-ring | Assess effect of rigidity in 3-atom linker nih.gov |

| G | - | Proximal to E-ring | Assess effect of rigidity in 3-atom linker nih.gov |

Role in Breast Cancer Treatment

Estrogen receptor-positive (ER+) breast cancer is a major subtype of the disease, and endocrine therapies that target the ER are a cornerstone of treatment. nih.govtaylorandfrancis.com SERDs like fulvestrant are used to treat breast cancer by inducing ER degradation. nih.gov However, fulvestrant suffers from poor pharmacokinetic properties. nih.gov The development of orally bioavailable SERDs is a significant goal in breast cancer research. mdpi.com Palazestrant (OP-1250), synthesized using this compound, represents a promising next-generation therapeutic agent for ER+ breast cancer. nih.gov Its potent antagonist and degradation activity against the estrogen receptor makes it a candidate for treating advanced or resistant forms of breast cancer. nih.govnih.gov

Mechanism of Estrogen Receptor Downregulation

Derivatives of this compound have been instrumental in the synthesis of a class of compounds known as Selective Estrogen Receptor Degraders (SERDs). SERDs represent a therapeutic strategy for hormone receptor-positive breast cancers. Unlike Selective Estrogen Receptor Modulators (SERMs) that only partially block the receptor's activity, SERDs function by binding to the estrogen receptor (ER) and inducing a conformational change that marks the receptor for proteasomal degradation. This process leads to a significant reduction in the total cellular levels of the estrogen receptor, thereby preventing estrogen-mediated signaling that drives tumor growth.

The compound this compound was utilized as a key synthetic intermediate in the development of Palazestrant (OP-1250), a potent and orally bioavailable complete estrogen receptor antagonist (CERAN) and SERD. google.com In the synthesis of Palazestrant's precursors, this compound is reacted with other chemical moieties to construct the final molecule designed to bind to and destabilize the estrogen receptor, leading to its destruction by the cell's natural protein disposal machinery. google.com This downregulation of the estrogen receptor is a critical mechanism for overcoming resistance to other endocrine therapies. google.com

MEK Inhibitors for Proliferative Diseases

Information directly linking this compound to the development of MEK inhibitors for proliferative diseases is not available in the reviewed scientific literature.

Potential as PROTAC Linkers and Degrader Motifs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition heavily influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is necessary for the ubiquitination and subsequent degradation of the target protein. While flexible alkyl and polyethylene glycol (PEG) chains are common, more rigid linkers incorporating cyclic structures are increasingly used to optimize the molecule's properties.

The this compound scaffold is a valuable motif for incorporation into PROTAC linkers and other degrader molecules. Its small, rigid azetidine ring can impart conformational constraint to the linker, which can be advantageous for achieving a productive ternary complex. Furthermore, its use in the SERD Palazestrant demonstrates its utility as a component in molecules designed specifically for protein degradation. google.com The structural features of this compound make it an attractive building block for designing the next generation of targeted protein degraders, where precise control over molecular geometry is key to efficacy and selectivity.

Integration into Compound Libraries for High-Throughput Screening

The strategic inclusion of unique molecular scaffolds in compound libraries is a cornerstone of modern high-throughput screening (HTS) campaigns aimed at identifying novel hit compounds. creative-bioarray.com this compound, with its distinct three-dimensional architecture, serves as a valuable building block for enriching such libraries. Its incorporation provides access to novel chemical space, moving away from the more common flat, aromatic structures that have historically dominated screening collections.

Advantages of Conformationally Restricted Scaffolds in Screening

The use of conformationally restricted scaffolds, such as the azetidine ring system in this compound, offers several key advantages in drug discovery and screening. lifechemicals.comnih.gov By limiting the number of accessible conformations, these rigid structures can lead to a more favorable energetic profile upon binding to a biological target. researchgate.netnih.gov

One of the primary benefits is the reduction in the entropic penalty associated with the binding of a flexible ligand. nih.gov A flexible molecule must adopt a specific, often high-energy, conformation to fit into a binding site, which is entropically unfavorable. In contrast, a rigid molecule like this compound already possesses a well-defined three-dimensional shape, minimizing the entropic loss upon binding and potentially leading to higher binding affinities and potencies. lifechemicals.comnih.gov

Furthermore, the defined spatial arrangement of functional groups on a rigid scaffold can enhance selectivity for a particular biological target. researchgate.netnih.gov By pre-organizing key pharmacophoric features in a specific orientation, the likelihood of off-target binding, which often requires different spatial arrangements, is reduced. This can lead to the identification of more selective hit compounds from HTS campaigns, which is a crucial factor in developing safer and more effective therapeutics. The inherent rigidity of the azetidine core can also contribute to improved metabolic stability by shielding susceptible bonds from metabolic enzymes. nih.gov

| Advantage | Description | Source |

| Enhanced Potency | Minimizes the entropic loss associated with the ligand adopting a preferred conformation for binding. | nih.govresearchgate.net |

| Improved Selectivity | A predefined spatial presentation of ligand subunits leads to more specific interactions with the target. | lifechemicals.comresearchgate.netnih.gov |

| Reduced Off-Target Effects | The fixed conformation is less likely to bind to unintended biological targets. | |

| Improved Metabolic Stability | The rigid structure can protect metabolically labile sites from enzymatic degradation. | nih.gov |

| Novel Chemical Space | Provides access to unique three-dimensional structures not commonly found in traditional screening libraries. |

Scaffold Diversification Strategies

To maximize the utility of the this compound scaffold in compound libraries, various diversification strategies can be employed. These strategies aim to generate a library of analogues with a wide range of physicochemical properties and spatial arrangements of functional groups, thereby increasing the probability of identifying a hit against a diverse set of biological targets.

One common approach is to modify the functional groups on the azetidine ring. The hydroxyl group at the 3-position can be derivatized through esterification, etherification, or conversion to other functional groups, such as amines or halogens. The secondary amine of the azetidine ring (after potential removal of the propyl group or by starting from a protected azetidin-3-ol) can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents.

Furthermore, diversity-oriented synthesis (DOS) strategies can be applied to generate more complex and structurally diverse molecules from the this compound core. nih.gov This can involve multi-step synthetic sequences that build upon the azetidine scaffold to create fused or spirocyclic ring systems, or to introduce multiple points of diversity in a controlled manner. For instance, the azetidine ring can be used as a constrained linker between two or more pharmacophoric elements. These approaches allow for the systematic exploration of the chemical space around the core scaffold, leading to a comprehensive library for HTS. nih.gov

Pharmacological and Biological Evaluation of Derivatives

Following the synthesis and library generation of this compound derivatives, a thorough pharmacological and biological evaluation is necessary to identify promising lead compounds. This evaluation typically involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and pharmacokinetic studies.

In vitro Assays for Target Binding and Functional Activity

The initial step in evaluating the biological activity of this compound derivatives is to assess their ability to bind to a specific biological target and elicit a functional response. The choice of assay is highly dependent on the therapeutic target of interest.

For example, if the derivatives are designed as enzyme inhibitors, biochemical assays measuring the inhibition of enzyme activity would be employed. For instance, derivatives of azetidine have been evaluated as inhibitors of GABA uptake transporters, where their potency is determined by measuring the inhibition of radiolabeled GABA uptake. nih.gov

If the target is a G-protein coupled receptor (GPCR), radioligand binding assays can be used to determine the binding affinity (Ki) of the compounds. Functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization, would then be used to determine if the compound acts as an agonist, antagonist, or inverse agonist. Azetidine-containing compounds have been successfully identified as potent FFA2 antagonists using such assays. researchgate.net

For targets such as transcription factors, electrophoretic mobility shift assays (EMSA) can be utilized to assess the ability of compounds to disrupt protein-DNA interactions. nih.govacs.org The table below provides examples of in vitro assays that could be applied to derivatives of this compound.

| Assay Type | Purpose | Example Target Class | Measurement |

| Radioligand Binding Assay | To determine the binding affinity of a compound to a receptor. | GPCRs, Ion Channels | Ki (inhibition constant) |

| Enzyme Inhibition Assay | To measure the potency of a compound in inhibiting enzyme activity. | Kinases, Proteases | IC50 (half-maximal inhibitory concentration) |

| Functional Reporter Assay | To measure the functional activity of a compound (agonist or antagonist). | Nuclear Receptors, GPCRs | EC50 (half-maximal effective concentration) |

| Electrophoretic Mobility Shift Assay (EMSA) | To assess the disruption of protein-DNA or protein-protein interactions. | Transcription Factors | Disruption of complex formation |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding. | Various proteins | KD (dissociation constant) |

Cellular Permeability and Uptake Studies

For a drug to be effective, it must be able to cross cell membranes to reach its intracellular target. Therefore, assessing the cellular permeability of this compound derivatives is a critical step in their evaluation. The incorporation of azetidine-containing heterospirocycles has been shown to enhance cell permeability in some instances. researchgate.netacs.org

A common in vitro method for evaluating passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.

Cell-based assays, such as the Caco-2 permeability assay, provide a more biologically relevant model. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer can be used to predict its oral absorption in humans.

For compounds that may be substrates for active transport mechanisms, cellular uptake studies using specific cell lines overexpressing certain transporters can be conducted. These studies help to elucidate the mechanisms by which the compounds enter the cell and can provide valuable information for optimizing their delivery.

Metabolic Stability and Pharmacokinetic Considerations (where structural implications are discussed)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. The rigid structure of the this compound scaffold can have a significant impact on the metabolic stability of its derivatives. nih.gov By restricting conformational flexibility, the azetidine ring may shield metabolically labile functional groups from the active sites of drug-metabolizing enzymes, such as cytochrome P450s.

In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.govresearchgate.net The results are often expressed as the in vitro half-life (t½) or intrinsic clearance (CLint).

| Parameter | Description | In Vitro Assay |

| Metabolic Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half in the presence of metabolic enzymes. | Liver Microsome Stability Assay, Hepatocyte Stability Assay |

| Intrinsic Clearance (CLint) | A measure of the intrinsic ability of the liver to metabolize a drug. | Liver Microsome Stability Assay, Hepatocyte Stability Assay |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood, which can affect its distribution and clearance. | Equilibrium Dialysis, Ultracentrifugation |

Lack of Specific Structure-Activity Relationship Data for this compound

A thorough review of scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on this compound. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. This typically involves synthesizing a series of related compounds (analogs) and evaluating them in biological assays to identify key structural features responsible for their effects.

General principles of medicinal chemistry suggest that the N-propyl group plays a significant role in determining the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its absorption, distribution, metabolism, excretion (ADME), and target binding affinity. However, without specific research data, any discussion on the SAR of this compound would be speculative.

The available literature tends to focus on more complex molecules that incorporate the azetidine ring into larger scaffolds, such as azetidin-2-ones (β-lactams), which are structurally distinct from this compound. The SAR findings from these unrelated classes of compounds cannot be reliably extrapolated to this compound.

Due to the lack of dedicated research and corresponding data tables, a detailed analysis of the structure-activity relationships for this compound cannot be provided at this time. Further research would be necessary to elucidate the specific structural requirements for the biological activity of this compound and its derivatives.

Computational Chemistry and Molecular Modeling of 1 Propylazetidin 3 Ol and Its Derivatives

Conformational Analysis and Dynamics

Conformational analysis is crucial for understanding the three-dimensional structure of 1-Propylazetidin-3-ol, which dictates its physical, chemical, and biological properties. The strained four-membered azetidine (B1206935) ring is not planar, and its flexibility is influenced by its substituents.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approx. 25.4 kcal/mol). rsc.org This strain forces the ring to adopt a non-planar, puckered conformation to relieve torsional strain. nih.gov Computational studies on various azetidine derivatives show that the degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net The ring pucker is defined by the dihedral angle between the C-N-C and C-C-C planes. In unsubstituted azetidine, a puckered structure is preferred. For substituted azetidinols, the orientation of the hydroxyl group (axial or equatorial) in the preferred conformation is a key determinant of its interaction profile.

Interactive Table: Predicted Puckering Angles for Azetidine Derivatives

| Compound | Substituent Position | Predicted Puckering Angle (°) | Dominant Conformer |

|---|---|---|---|

| Azetidine | Unsubstituted | ~25-35 | Puckered |

| Azetidin-3-ol (B1332694) | 3-OH | ~30 | OH equatorial |

| This compound | 1-Propyl, 3-OH | ~28-32 | OH equatorial, Propyl anti |

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its derivatives over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal how the compound explores different conformations in solution or when interacting with a biological target. mdpi.com A typical MD simulation runs for nanoseconds to microseconds, providing detailed information on structural stability, flexibility, and intermolecular interactions. mdpi.comarxiv.org Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. physchemres.org For this compound, MD simulations could model the stability of the ring pucker, the rotational freedom of the propyl and hydroxyl groups, and the formation of hydrogen bonds with solvent molecules. mdpi.com

Interactive Table: Typical Parameters in a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 50 - 200 ns |

| Force Field | Mathematical model used to calculate potential energy. | GROMOS, AMBER, OPLS |

| Temperature | Simulated system temperature. | 310 K (Human body temp.) |

| Pressure | Simulated system pressure. | 1 atm |

| RMSD (Ligand) | Measures the average deviation of the ligand from a reference structure over time. | < 3 Å for stable binding |

| RMSF (Protein Residues) | Measures the fluctuation of individual amino acid residues. | High values indicate flexible regions. |

Ligand-Protein Interaction Studies

Understanding how this compound interacts with protein targets is fundamental for its potential applications. Molecular docking and other computational methods are employed to predict and analyze these interactions. mdpi.com

Interactive Table: Hypothetical Docking Scores of Azetidinol Derivatives against a Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |

|---|---|---|

| 1-Methylazetidin-3-ol | -6.8 | Moderate |

| 1-Ethylazetidin-3-ol | -7.2 | Good |

| This compound | -7.9 | High |

| 1-Isopropylazetidin-3-ol | -7.5 | Good |

Following docking, the resulting ligand-protein complexes are analyzed to identify the specific amino acid residues involved in the interaction and the nature of the binding forces. nih.gov Common interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. physchemres.orgresearchgate.net For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. These are crucial for anchoring the ligand in the binding site. nih.gov

Hydrophobic Interactions: The propyl chain can form favorable van der Waals interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine) in a hydrophobic pocket of the protein. physchemres.org

Salt Bridge/Ionic Interactions: If the azetidine nitrogen is protonated, it can form a strong ionic interaction with negatively charged residues like Aspartate or Glutamate. nih.gov

The combination of these interactions determines the specificity and strength of the binding between this compound and its target protein. nih.gov

Analysis of Ligand Energetics and Protein Fluctuations

In computational drug design, understanding the energetics of a ligand binding to its protein target is crucial. The total free energy change upon ligand binding, along with the dynamics of the protein itself, dictates the stability and affinity of the protein-ligand complex. arxiv.org Computational methods, particularly molecular dynamics (MD) simulations and alchemical free energy calculations, provide profound insights into these phenomena. researchgate.net

Advanced simulation techniques can be employed to calculate the binding energetics. These methods reveal how modifications to the this compound scaffold—such as altering the N-propyl group or substituting the 3-hydroxyl group—affect thermodynamic parameters like binding enthalpy and entropy. researchgate.net Analyzing these parameters helps to rationalize structure-activity relationships at a fundamental energetic level. For example, a modification might introduce a favorable electrostatic interaction, leading to a more negative (more favorable) binding enthalpy. Conversely, restricting the rotational freedom of a side chain upon binding could be entropically unfavorable.

The table below illustrates a hypothetical thermodynamic profile for a series of this compound derivatives binding to a target protein, as would be determined by computational analysis.

| Derivative | Modification | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| 1 | None (Parent) | -8.5 | -10.2 | 1.7 |

| 2 | N-propyl to N-isopropyl | -8.2 | -9.5 | 1.3 |

| 3 | 3-hydroxyl to 3-methoxy | -7.1 | -8.0 | 0.9 |

| 4 | 3-hydroxyl to 3-amino | -9.1 | -11.5 | 2.4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. slideshare.net QSAR models are powerful tools in drug discovery used to predict the activity of new chemical entities, thereby prioritizing synthetic efforts and reducing costs. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org

Development of Predictive Models for Biological Activity

The development of a robust QSAR model is a multi-step process. mdpi.com For a series of this compound derivatives, the process would involve:

Data Set Assembly : A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) against a specific target is collected. This set is typically divided into a training set for model building and a test set for external validation. nih.gov

Descriptor Calculation : For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including topological, geometric, electronic, and physicochemical features. slideshare.net

Model Building : Using statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, support vector machines, or neural networks), a mathematical model is created that correlates the calculated descriptors (predictor variables) with the biological activity (response variable). wikipedia.orgmdpi.com

Validation : The model's predictive power is rigorously assessed. This involves internal validation (like cross-validation) on the training set and, crucially, external validation on the test set of compounds that were not used during model development. nih.gov

Machine learning and deep learning models are increasingly popular for developing predictive models of bioactivity, capable of handling complex, non-linear relationships between molecular structure and activity. nih.gov

Identification of Key Structural Features for Potency and Selectivity

A validated QSAR model is more than just a predictive tool; it provides valuable insights into the molecular features that drive biological activity. nih.gov By analyzing the model, researchers can identify which molecular descriptors have the most significant impact on potency and selectivity. For instance, a QSAR model for this compound derivatives might reveal that:

Positive correlation with hydrogen bond donor count : This would suggest the 3-hydroxyl group is critical for interacting with the target protein.

Negative correlation with molecular size in a specific region : This could indicate steric hindrance in the binding pocket, suggesting that bulky substituents on the azetidine ring are detrimental to activity.

Optimal range for logP (lipophilicity) : This would highlight the importance of balancing hydrophobicity for optimal binding and pharmacokinetic properties.

This information guides medicinal chemists in designing new derivatives. If the model indicates that a higher electrostatic potential on the nitrogen atom increases potency, chemists can focus on synthesizing derivatives that enhance this property. This interpretive power makes QSAR an indispensable tool for rational drug design. mdpi.com

Computational Design of Novel this compound Derivatives

Insights gained from QSAR and molecular modeling studies are leveraged to computationally design novel derivatives of this compound with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This process often involves virtual screening, lead optimization, and strategic structural modifications like bioisosteric replacements.

Virtual Screening and Lead Optimization

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit," VS can be used to find other molecules with similar properties or that are predicted to bind to the same target, often with higher affinity. researchgate.net This can be done through ligand-based methods (searching for molecules with similar shapes and properties) or structure-based methods (docking millions of compounds into the 3D structure of the target protein). nih.gov

Once promising hits are identified through VS or initial synthesis, the lead optimization phase begins. arxiv.org This is an iterative process where computational models guide the refinement of a lead compound to improve its properties. For a this compound lead, optimization might involve:

Maximizing binding affinity and selectivity for the target.

Improving metabolic stability.

Optimizing solubility and permeability.

Computational tools predict how small chemical modifications will affect these properties, allowing chemists to prioritize the synthesis of only the most promising candidates. nih.govresearchgate.net

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are key strategies in lead optimization used to modify a molecule while retaining or improving its desired biological activity. nih.gov These techniques are particularly useful for improving physicochemical properties, reducing toxicity, or exploring new intellectual property space. u-strasbg.fr

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, thereby maintaining the original biological activity. nih.gov For a this compound derivative, a medicinal chemist might consider the following replacements:

| Original Group | Potential Bioisostere | Rationale |

| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH) | Replace hydrogen bond donor with another. |

| Azetidine Ring | Cyclobutane, Pyrrolidine (B122466) | Modify ring strain and vector positions of substituents. |

| N-Propyl Group | Cyclopropylmethyl, Propargyl | Alter metabolic stability and conformation. |

Scaffold hopping is a more dramatic modification where the core structure (scaffold) of the molecule is replaced with a chemically different one, while preserving the 3D orientation of the key functional groups responsible for biological activity. nih.govresearchgate.net Starting from a this compound core, a scaffold hop could generate completely new chemical series that maintain the crucial interactions of the original hydroxyl and propylamino functionalities but are built on a different framework, such as a piperidine (B6355638) or a tropane. This strategy is powerful for escaping patent limitations and discovering leads with entirely new property profiles. u-strasbg.fr

Future Directions and Emerging Research Avenues for 1 Propylazetidin 3 Ol

Expansion of Synthetic Methodologies

Advancements in synthetic organic chemistry are crucial for unlocking the full therapeutic potential of 1-propylazetidin-3-ol. Future efforts will likely focus on developing more efficient, cost-effective, and environmentally benign methods for its synthesis and derivatization.

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents. Future research into the synthesis of this compound will prioritize the development of sustainable methodologies. This includes the use of eco-friendly solvents like water or bio-based solvents, reducing the number of synthetic steps through one-pot reactions, and minimizing waste by improving atom economy. mdpi.comarkat-usa.org

Microwave-assisted organic synthesis represents a promising green technology that can accelerate reaction rates, improve product yields, and reduce energy consumption compared to conventional heating methods. mdpi.com Applying this technique to the synthesis of azetidine (B1206935) scaffolds could lead to more efficient and sustainable production of this compound. Furthermore, solvent-free reaction conditions, where reactants are ground together (mechanochemistry), offer another avenue to reduce solvent waste and simplify purification processes. mdpi.com

Table 1: Principles of Green Chemistry Applied to Synthesis

| Principle | Application in this compound Synthesis | Potential Benefit |

|---|---|---|

| Use of Greener Solvents | Replacing traditional organic solvents with water, supercritical CO2, or bio-based alternatives. | Reduced environmental impact and toxicity. |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. | Lower production costs and carbon footprint. |

| Atom Economy | Designing synthetic routes (e.g., one-pot reactions) that maximize the incorporation of reactant atoms into the final product. | Minimized chemical waste generation. |

| Catalysis | Using recyclable catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. | Enhanced sustainability and process efficiency. |

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The exploration of novel catalytic reactions for the synthesis of the azetidine ring is a significant area of future research. Gold-catalyzed reactions, for instance, have been shown to be effective in the oxidative cyclization of N-propargylsulfonamides to form azetidin-3-ones, which are key precursors to azetidin-3-ol (B1332694) derivatives. nih.gov Similarly, copper-catalyzed methods have demonstrated high enantioselectivity in the functionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. nih.gov

Applying these advanced catalytic systems to the synthesis of this compound could provide more direct and stereocontrolled routes. Biocatalysis, using enzymes to perform chemical transformations, also presents a green and highly selective alternative for producing chiral azetidine derivatives.

Novel Therapeutic Applications

The structural motif of this compound holds promise for therapeutic intervention in a variety of diseases beyond its currently explored roles. The strained azetidine ring can confer unique conformational properties and metabolic stability, making its derivatives attractive candidates for drug discovery.

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. nih.gov The pathophysiology of these diseases is complex, often involving multiple factors like protein misfolding, oxidative stress, and neuroinflammation. nih.gov Azetidine-containing compounds are emerging as potential therapeutic agents in this area. For instance, certain azetidine derivatives have been shown to attenuate microglial activation, a key component of neuroinflammation. jmpas.com Research into oxazetidine derivatives has identified their potential as inhibitors of the Adenosine A2A receptor, a target implicated in neurodegenerative conditions. jmpas.com

Future studies could investigate this compound and its analogues for their ability to modulate targets relevant to neurodegeneration. This could involve screening for inhibition of enzymes like acetylcholinesterase or β-secretase in Alzheimer's models, or assessing neuroprotective effects in models of Parkinson's disease, where naphthalene-substituted azetidinone derivatives have already shown promise in reducing oxidative stress. ijper.org The unique structure of this compound may allow it to cross the blood-brain barrier, a critical property for any centrally acting therapeutic.

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibiotics and antifungals. hilarispublisher.com Heterocyclic compounds, including azetidines, are a rich source of potential antimicrobial agents. wisdomlib.orgmedwinpublishers.com The four-membered azetidinone (β-lactam) ring is the cornerstone of the penicillin and cephalosporin classes of antibiotics. nih.gov

While this compound is not a β-lactam, the azetidine scaffold itself has been incorporated into compounds with significant antimicrobial activity. wisdomlib.org Studies have shown that various N-substituted azetidinones and related derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. medwinpublishers.comresearchgate.net For example, a series of azetidine derivatives demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. acs.org Future research should involve the synthesis and screening of a library of this compound derivatives against a broad panel of pathogenic bacteria and fungi to identify potential lead compounds for development as new anti-infective agents.

Table 2: Antimicrobial Potential of Azetidine Scaffolds

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| Azetidine Analogues | Bacteria and Fungi | Showed significant antimicrobial activity when compared to standard drugs. wisdomlib.org |

| Azetidin-2-ones | Staphylococcus aureus (Gram-positive) | Some derivatives showed good antibacterial activity. medwinpublishers.com |

| N-Substituted Azetidinones | Mycobacterium tuberculosis | Elicited potent bactericidal activity against drug-sensitive and multidrug-resistant strains. acs.org |

While the utility of azetidine derivatives in ER-positive breast cancer is an important area of study, the antiproliferative potential of this scaffold is not limited to this cancer subtype. Research has demonstrated that compounds containing the azetidine ring exhibit cytotoxic activity against a diverse range of human cancer cell lines.

For example, analogues of the natural peptide TZT-1027, where a 3-aryl-azetidine moiety was incorporated, showed potent antiproliferative activity against non-small cell lung cancer (A549) and colon cancer (HCT116) cell lines, with the most active compound having IC₅₀ values in the low nanomolar range. mdpi.com Other studies have reported that azetidine derivatives show concentration-dependent growth inhibition against hepatocellular carcinoma (HepG2) and ER-negative, triple-negative breast cancer (MDA-MB-231) cells. researchgate.netnih.gov This suggests that the mechanism of action may be independent of the estrogen receptor pathway and could involve other fundamental cellular processes like microtubule assembly. mdpi.com

Future research should focus on screening this compound and its derivatives against a broad panel of cancer cell lines, including those from lung, colon, pancreatic, and prostate cancers, as well as different subtypes of breast cancer. medwinpublishers.com Mechanistic studies would be crucial to identify the cellular targets and pathways responsible for any observed antiproliferative effects.

Table 3: Antiproliferative Activity of Azetidine Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Potency (IC₅₀) |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | TZT-1027 Analogue (1a) | 2.2 nM mdpi.com |

| HCT116 | Colon Cancer | TZT-1027 Analogue (1a) | 2.1 nM mdpi.com |

| HepG2 | Hepatocellular Carcinoma | Azetidine (8a) | 13.5 µg/ml researchgate.net |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3-(Prop-1-en-2-yl)azetidin-2-one (9h) | 23-33 nM nih.gov |

Applications in Agrochemicals

The rigid, three-dimensional structure of the azetidine ring makes it a compelling scaffold for the development of novel agrochemicals. While specific research on this compound in this field is not extensively documented, its structural motifs are present in various biologically active molecules, suggesting significant potential. The development of new agrochemicals is crucial for enhancing crop efficiency and managing resistance in pests and pathogens google.com.

The incorporation of the N-propyl group can modulate the lipophilicity of the molecule, a key parameter for penetration through plant cuticles or insect exoskeletons. The hydroxyl group at the 3-position serves as a versatile synthetic handle for the introduction of various toxophores or pharmacophores, allowing for the creation of a library of derivatives for screening.

Derivatives of azetidine, such as azetidine-3-carboxylic acids, have been identified as intermediates for compounds exhibiting plant growth regulant properties google.com. This indicates that the azetidine core can be effective in modulating biological pathways in plants. The potential applications for derivatives of this compound could span a range of agrochemical classes, including fungicides, herbicides, and insecticides, by targeting conserved biological pathways that may overlap between fungi, plants, and insects nih.gov. For instance, heterocyclic compounds are known to act as inhibitors of enzymes crucial for pathogen survival or weed growth nih.gov.

Table 1: Potential Agrochemical Applications for this compound Derivatives

| Agrochemical Class | Potential Mode of Action | Rationale for Potential |

|---|---|---|

| Fungicides | Inhibition of enzymes like succinate dehydrogenase or sterol biosynthesis. | The azetidine scaffold can mimic natural substrates, and the hydroxyl group allows for esterification to introduce moieties found in known fungicides. |

| Herbicides | Disruption of amino acid synthesis or fatty acid elongation. | The rigid structure could enable potent and selective binding to plant-specific enzymes. |

| Insecticides | Modulation of insect nervous system targets, such as ryanodine receptors. | The N-propyl group and the compact azetidine ring are features that could be optimized for interaction with insect-specific receptors google.com. |

| Plant Growth Regulators | Interference with hormonal pathways or nutrient uptake. | Based on the known activity of related azetidine carboxylic acid derivatives in plant regulation google.com. |

Future research would involve the synthesis and screening of a diverse library of compounds derived from this compound to identify lead candidates with potent and selective activity.

Advanced Characterization Techniques

Solid-State NMR and X-ray Crystallography for Conformation Elucidation

The precise three-dimensional structure and conformational dynamics of this compound are critical determinants of its biological activity and chemical reactivity. Advanced solid-state characterization techniques are indispensable for elucidating these features.

X-ray Crystallography is the definitive method for determining the atomic structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide unambiguous data on bond lengths, bond angles, and the puckering of the four-membered azetidine ring. This technique has been successfully applied to determine the structures of various complex azetidine derivatives, confirming stereochemistry and revealing subtle conformational details nih.govnih.gov. Such structural information is foundational for structure-activity relationship (SAR) studies and for computational modeling of its interactions with biological targets.

Solid-State NMR (ssNMR) spectroscopy serves as a powerful complementary technique. Unlike crystallography, ssNMR can provide detailed structural and dynamic information on materials that are amorphous, polycrystalline, or exist in multiple polymorphic forms nih.gov. For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei. This would reveal information about the local chemical environment of each atom in the solid state, identify the number of unique molecules in the asymmetric unit cell, and characterize intermolecular interactions such as hydrogen bonding involving the hydroxyl group. Furthermore, advanced ssNMR experiments can probe molecular motion over a wide range of timescales, offering insights into the conformational flexibility of the propyl chain and the azetidine ring itself nih.gov.

Table 2: Representative Crystallographic Data for an Azetidine Derivative

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Detailed symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å | Size and shape of the repeating crystal unit. |

| Ring Puckering Angle (β) | 25° | The degree of non-planarity of the azetidine ring. |

| N-C-C Bond Angles | ~88-90° | Indicates the degree of ring strain in the four-membered ring. |

| Hydrogen Bond Distance (O-H···N) | 2.8 Å | Confirms and quantifies intermolecular hydrogen bonding. |

Advanced Spectroscopic Methods for Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is key to optimizing processes and discovering new reactivity. The inherent ring strain of the azetidine core leads to unique chemical behavior that can be investigated using advanced spectroscopic methods .

Mechanistic studies on the formation of azetidines often involve transient intermediates that are difficult to isolate. Time-resolved and in-situ spectroscopic techniques are crucial for their detection and characterization. For example, in-situ Fourier Transform Infrared (FT-IR) or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and insights into bonding changes throughout a reaction.

Advanced Nuclear Magnetic Resonance (NMR) techniques are also vital. Two-dimensional NMR experiments like NOESY can reveal through-space correlations, helping to confirm the structure of complex intermediates. For studying reaction kinetics, specialized NMR methods can be employed. Furthermore, the mechanism of palladium-catalyzed C-H activation reactions, a modern method for heterocycle synthesis, has been deeply elucidated through a combination of kinetic analyses and computational studies, providing a blueprint for investigating similar complex transformations acs.org.

Advanced Mass Spectrometry , such as Electrospray Ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS), allows for the trapping and fragmentation of reactive intermediates. By analyzing the fragmentation patterns, the structure of transient species in complex reaction mixtures, such as those in electrocatalytic or photocatalytic syntheses of azetidines, can be deduced nih.govacs.org. These methods collectively enable a detailed reconstruction of reaction pathways, leading to a deeper understanding of the chemical properties of this compound.

Translational Research and Clinical Development Potential

The azetidine scaffold is an increasingly important structural motif in modern medicinal chemistry, valued for its ability to confer conformational rigidity and favorable physicochemical properties to drug candidates. Although this compound itself is not a clinical drug, it represents a valuable building block with significant potential for translational research and the development of new therapeutics.

The azetidine ring is more stable than the related aziridine ring, allowing for easier handling and purification while still possessing sufficient ring strain to engage in unique chemical transformations . Its compact, three-dimensional nature can lead to improved binding affinity and selectivity for biological targets compared to more flexible acyclic analogues.

Numerous azetidine-containing compounds have demonstrated potent biological activity across various disease areas. For example, a series of novel analogues of the antitumor agent TZT-1027, which incorporate a 3-aryl-azetidine moiety, have shown excellent antiproliferative activities against cancer cell lines mdpi.com. The most potent of these compounds exhibited IC₅₀ values in the low nanomolar range, demonstrating the power of the azetidine scaffold in designing highly active agents mdpi.com. This highlights the potential for derivatives of this compound to be explored in oncology.

The translational potential of this compound lies in its utility as a scaffold for diversity-oriented synthesis. The hydroxyl group can be used as an attachment point for various functional groups, while the propyl-substituted nitrogen allows for modulation of properties like solubility and cell permeability. This enables the creation of large libraries of novel compounds for screening against a wide array of therapeutic targets, from enzymes to receptors in areas such as central nervous system (CNS) disorders and infectious diseases.

Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues

| Compound | Substitution on Azetidine Ring | IC₅₀ (A549 Cells, nM) mdpi.com | IC₅₀ (HCT116 Cells, nM) mdpi.com |

|---|---|---|---|

| 1a | 4-methoxyphenyl | 2.2 | 2.1 |

| 1b | 4-fluorophenyl | 3.5 | 3.0 |

| 1c | 4-chlorophenyl | 3.2 | 2.7 |

| 1d | 4-bromophenyl | 4.8 | 4.0 |

| 1e | 4-(trifluoromethyl)phenyl | 6.5 | 5.8 |

Further preclinical development of promising leads derived from this compound would involve extensive in vitro and in vivo testing to establish efficacy and pharmacokinetic profiles, paving the way for potential clinical trials.

Q & A

Q. What are the established synthetic routes for 1-propylazetidin-3-ol, and what parameters critically influence yield optimization?

this compound is synthesized via nucleophilic substitution or ring-opening reactions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates during azetidine ring formation .

- Temperature control : Maintaining 0–5°C during propyl group introduction minimizes side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict alternative routes by analyzing steric hindrance and electronic effects of substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm indicate azetidine ring protons; δ 1.0–1.5 ppm confirms propyl group integration .

- ¹³C NMR : Azetidine carbons appear at 60–70 ppm, while hydroxyl-bearing carbons resonate near 75 ppm .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 130–135 (EI mode) confirm the molecular formula C₆H₁₃NO .

- IR spectroscopy : A broad O-H stretch (~3200 cm⁻¹) and C-N stretches (~1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Conflicting data often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solution stability : Degradation in aqueous buffers (e.g., pH > 7.0) may reduce bioactivity over time .

Methodological solutions :

Q. What protocols ensure the stability of this compound in long-term biological studies?

Q. How can computational models predict this compound’s interactions with enzymatic targets?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) to assess binding affinities. Focus on hydrogen bonding with the hydroxyl group and steric fit within hydrophobic pockets .

- MD simulations : GROMACS simulations (100 ns) can evaluate conformational stability and solvent accessibility of the azetidine ring .

- QSAR models : Train models on azetidine derivatives to correlate substituent effects (e.g., propyl chain length) with inhibitory potency .

Q. How should discrepancies in reported toxicity profiles be addressed preclinically?

- In vitro screens : Compare cytotoxicity (IC₅₀) across multiple cell types (e.g., hepatocytes vs. neurons) using MTT assays .

- In vivo validation : Administer escalating doses (10–100 mg/kg) in rodent models; monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Metabolite profiling : Identify toxic metabolites (e.g., N-oxide derivatives) via UHPLC-QTOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |